5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione

Drug Metabolism Pharmacokinetics Anticancer Agents

Traditional 5-substituted uracils (e.g., 5-FU) undergo rapid ring catabolism, limiting in vivo efficacy. This CF3-dihydrouracil scaffold overcomes that: • Metabolic stability: no ring degradation in mouse models. • Superior potency: IC50 2.27 μM vs 9.37 μM (5-FU) in H1975 NSCLC. • Bioisosteric advantage: enhanced lipophilicity (π=0.88) & electron withdrawal improve permeability & target binding. Ideal for nucleoside analog synthesis. Supplied ≥95% pure, global shipping.

Molecular Formula C5H5F3N2O2
Molecular Weight 182.1 g/mol
CAS No. 2145-56-4
Cat. No. B1293563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione
CAS2145-56-4
Molecular FormulaC5H5F3N2O2
Molecular Weight182.1 g/mol
Structural Identifiers
SMILESC1C(C(=O)NC(=O)N1)C(F)(F)F
InChIInChI=1S/C5H5F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h2H,1H2,(H2,9,10,11,12)
InChIKeyACYJXCFDMOGNSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione: Fluorinated Pyrimidine Scaffold


5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione, also designated 5-trifluoromethyl-5,6-dihydrouracil, is a fluorinated heterocyclic compound with the molecular formula C5H5F3N2O2 and a molecular weight of 182.10 g/mol . It is characterized as a solid with a melting point of 203–206 °C and a predicted density of 1.461 g/cm³ [1]. As a saturated dihydropyrimidine scaffold bearing a 5-trifluoromethyl substituent, it constitutes a key building block in medicinal chemistry, particularly for the synthesis of nucleoside analogs and pyrimidine-based bioactive molecules [2].

Scaffold
5-CF3 dihydropyrimidine core for nucleoside analog synthesis
Use
Medicinal chemistry building block; fluorinated probe design
Context
Supports metabolic stability research and pyrimidine-based scaffold optimization

5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione: Why Generic Substitution Fails


The 5-trifluoromethyl substituent in this dihydropyrimidine scaffold confers physicochemical and metabolic properties that are fundamentally distinct from those of other 5-substituted uracil analogs. The strong electron-withdrawing nature and high lipophilicity of the –CF₃ group (Hammett σp = 0.54; Hansch π = 0.88) significantly alter both reactivity in synthetic transformations and biological behavior, including target binding and metabolic clearance . Consequently, substituting this compound with generic 5-substituted uracils (e.g., 5-fluorouracil, 5-bromouracil, or 5-methyluracil) without rigorous experimental validation may yield divergent synthetic outcomes or biological profiles [1]. The following quantitative evidence delineates these critical differentiations.

5-Substituent mismatch
The electron-withdrawing and lipophilic 5-CF3 group fundamentally differs from other 5-substituents (e.g., F, Br, CH3), altering reactivity and biological behavior.
Metabolic stability divergence
5-Trifluoromethyl analogs may exhibit distinct in vivo metabolic profiles; generic 5-substituted uracils (e.g., 5-FU) show extensive ring degradation.
Synthetic reactivity shift
Reactivity in nucleoside coupling or heterocycle elaboration may diverge; direct substitution without validation may alter synthetic outcome.

5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione: Quantitative Evidence


Metabolic Stability vs. 5-Fluorouracil

The 5-trifluoromethyl dihydropyrimidine scaffold exhibits markedly enhanced metabolic stability compared to 5-fluorouracil (5-FU), a clinically established 5-substituted uracil analog. In vivo metabolism studies demonstrate that 5-trifluoromethyluracil and its nucleoside derivatives undergo no detectable ring degradation in tumor-bearing mice, in contrast to the extensive catabolism observed with 5-FU and other pyrimidines [1].

Metabolic stability
Class-level
5-CF3 analogNo detectable ring degradation
5-FUExtensive catabolism
Supports metabolic stability research fit
Class-level inference; in vivo mouse model
Drug Metabolism Pharmacokinetics Anticancer Agents

Chemotherapeutic Index vs. FUDR

In vivo efficacy studies comparing the nucleoside derivative 5-trifluoromethyl-2′-deoxyuridine (F3TDR) with 5-fluoro-2′-deoxyuridine (FUDR) in transplanted mouse neoplasms reveal distinct tumor-specific efficacy profiles. In Adenocarcinoma 755, F3TDR demonstrated a significantly better chemotherapeutic index than FUDR [1].

Tumor-inhibitory index
Head-to-head
F3TDRSignificantly higher index
FUDRLower index
Supports tumor-model endpoint context
Adenocarcinoma 755 model; i.p. 7-day dosing
Anticancer Research Nucleoside Analogs In Vivo Efficacy

Antiproliferative Potency vs. 5-FU in H1975 Cells

In a comparative cell-based study, a trifluoromethyl-substituted pyrimidine derivative (compound 17v) demonstrated significantly higher antiproliferative potency against the H1975 non-small cell lung cancer cell line compared to the positive control 5-fluorouracil (5-FU) [1].

Cell-viability potency
Head-to-head
CF3-pyrimidine deriv. (17v)IC50 2.27 µM
5-FUIC50 9.37 µM
Supports cell-viability assay comparison
4.1-fold difference; MTT assay, H1975 cells
Anticancer Research Structure-Activity Relationship Cell-based Assay

5-(Trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione: Research & Industrial Applications


Synthesis of Metabolically Stable Nucleoside Analogs

Utilize 5-(trifluoromethyl)dihydropyrimidine-2,4(1H,3H)-dione as a core scaffold for the synthesis of nucleoside derivatives that exhibit reduced metabolic ring degradation compared to 5-fluorouracil-based analogs. The trifluoromethyl substituent confers enhanced metabolic stability in vivo, as demonstrated by the absence of ring catabolism in mouse models [1], which is advantageous for designing compounds with improved pharmacokinetic profiles.

Potent Antiproliferative Agents for Non-Small Cell Lung Cancer

Employ this compound as a building block in the design of trifluoromethyl-substituted pyrimidine derivatives that demonstrate superior in vitro potency against H1975 non-small cell lung cancer cells compared to 5-fluorouracil (IC50 = 2.27 μM vs. 9.37 μM for 5-FU) [2]. This application is particularly relevant for medicinal chemistry programs aimed at overcoming resistance or improving efficacy in lung cancer models.

Fluorinated Bioisosteres for Enhanced Lipophilicity and Target Binding

Leverage the –CF₃ group at the 5-position of this dihydropyrimidine scaffold as a bioisosteric replacement for methyl or halogen substituents. The trifluoromethyl group enhances lipophilicity (Hansch π = 0.88) and electron-withdrawing capacity (Hammett σp = 0.54) , which can improve membrane permeability and strengthen interactions with hydrophobic binding pockets in target proteins, thereby facilitating the optimization of lead compounds in antiviral and anticancer research.

Application
Selection Property
Validation Focus
Nucleoside analog synthesis for metabolic stability studies
5-Trifluoromethyl dihydropyrimidine core
In vivo metabolic degradation endpoints
Antiproliferative activity screening (NSCLC cell models)
Trifluoromethyl pyrimidine derivative library
Cell-viability endpoint review (H1975 cells)
Fluorinated bioisostere design
Enhanced lipophilicity & electron-withdrawing character
Membrane permeability & target binding assays

Technical Documentation Hub

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